Methanone, (3-amino-2-pyridinyl)phenyl-
Overview
Description
Methanone, (3-amino-2-pyridinyl)phenyl-, also known as (3-amino-2-pyridinyl)phenylmethanone, is a versatile organic compound with the molecular formula C12H10N2O. This compound is characterized by the presence of an amino group attached to a pyridine ring, which is further connected to a phenyl group through a methanone linkage. It is widely utilized in chemical synthesis due to its unique structural features that enable diverse reactions and functional group modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methanone, (3-amino-2-pyridinyl)phenyl- typically involves the reaction of 3-amino-2-pyridinecarboxylic acid with phenylmagnesium bromide, followed by oxidation. The reaction conditions often include the use of solvents such as tetrahydrofuran or diethyl ether, and the process is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of Methanone, (3-amino-2-pyridinyl)phenyl- can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Catalysts such as palladium on carbon may be employed to facilitate the reaction.
Types of Reactions:
Oxidation: Methanone, (3-amino-2-pyridinyl)phenyl- can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group in Methanone, (3-amino-2-pyridinyl)phenyl- can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Methanone, (3-amino-2-pyridinyl)phenyl- has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to bind to specific biological targets.
Medicine: Methanone, (3-amino-2-pyridinyl)phenyl- is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is employed in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism by which Methanone, (3-amino-2-pyridinyl)phenyl- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can participate in π-π stacking interactions with aromatic residues in proteins, affecting their function and stability.
Comparison with Similar Compounds
Methanone, (3-amino-2-pyridinyl)phenyl- can be compared with other similar compounds such as:
- Methanone, (2-amino-3-pyridinyl)phenyl-
- Methanone, (4-amino-2-pyridinyl)phenyl-
- Methanone, (3-amino-1-benzofuran-2-yl)phenyl-
Uniqueness: Methanone, (3-amino-2-pyridinyl)phenyl- is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and interaction with biological targets. This makes it particularly valuable in the synthesis of specialized pharmaceuticals and research chemicals.
Properties
IUPAC Name |
(3-aminopyridin-2-yl)-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c13-10-7-4-8-14-11(10)12(15)9-5-2-1-3-6-9/h1-8H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXPIKKNIKZVHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40605639 | |
Record name | (3-Aminopyridin-2-yl)(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40605639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3810-13-7 | |
Record name | (3-Aminopyridin-2-yl)(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40605639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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